

# Ritlecitinib Tosylate Covalent Binding Assay: Technical Support Center

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Compound of Interest		
Compound Name:	Ritlecitinib tosylate	
Cat. No.:	B12366228	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the **Ritlecitinib tosylate** covalent binding assay.

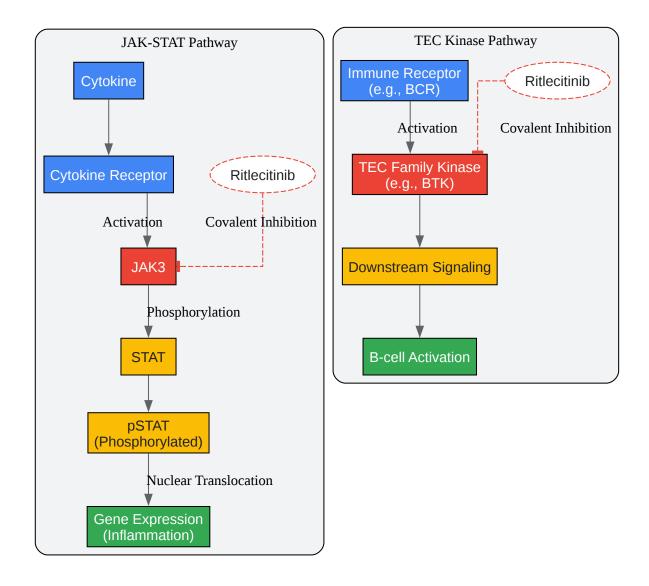
#### Introduction

Ritlecitinib is an orally administered, covalent inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3][4] Its covalent and irreversible binding mechanism to a specific cysteine residue (Cys-909) in the ATP-binding site of JAK3 confers its high selectivity.[1][2][5][6] This unique mechanism necessitates specific considerations during in vitro and cellular assay design and execution. This guide addresses potential challenges to ensure accurate and reproducible results.

## **Signaling Pathway**

Ritlecitinib dually inhibits the JAK3 and TEC family kinase pathways. By covalently binding to JAK3, it blocks cytokine-induced STAT phosphorylation.[1][7] Its inhibition of the TEC kinase family, such as BTK, interferes with immune receptor signaling.[1][7]





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Figure 1: Ritlecitinib's dual inhibition of JAK-STAT and TEC kinase signaling pathways.

### **Quantitative Data Summary**



The following tables summarize key quantitative parameters for Ritlecitinib's interaction with its primary targets.

Table 1: Kinetic Parameters of Ritlecitinib

Target	Ki (μM)	kinact (s-1)	kinact/Ki (M- 1s-1)	Reference
JAK3	6.31	2.32	3.68 x 105	[5]
ITK	0.0269	0.000144	5.35	[5]

Table 2: In Vitro Potency of Ritlecitinib

Target	IC50 (nM)	<b>Assay Conditions</b>	Reference
JAK3	90	1 mM ATP	[5]
ITK	8,510	1 mM ATP	[5]
TEC Family Kinases	155-666	Not specified	[8]

Table 3: Target Occupancy of Ritlecitinib in Healthy Adults (Single Dose)

Dose	Target	Maximal Median Target Occupancy (%)	Reference
50 mg	JAK3	72	[9][10]
200 mg	JAK3	64	[9][10]
50 mg	TEC Kinases	>94 (except BMX at 87)	[9][10]
200 mg	TEC Kinases	>97	[9][10]

## **Experimental Protocols**



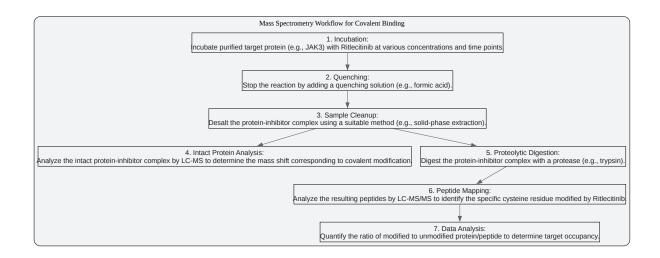


Accurate assessment of Ritlecitinib's covalent binding requires robust experimental design. Below are detailed methodologies for key assays.

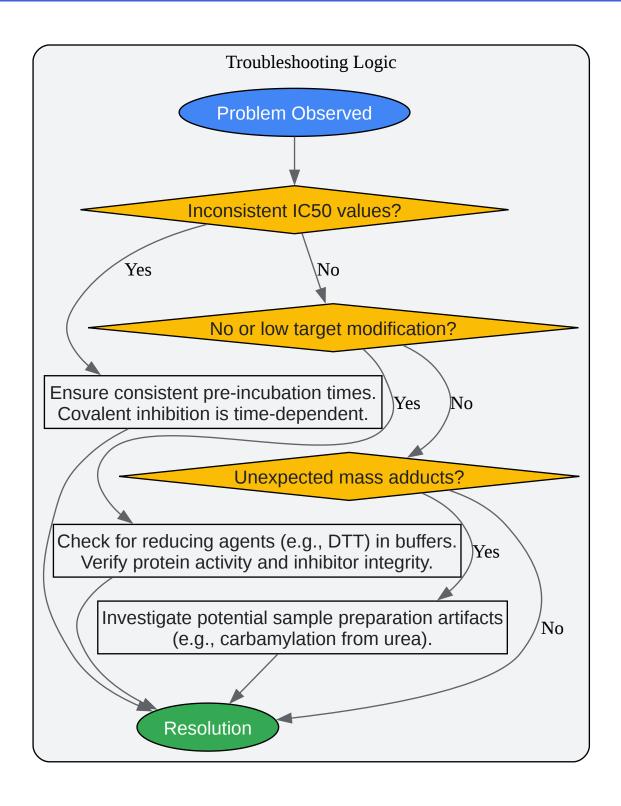
### **Mass Spectrometry-Based Target Occupancy Assay**

This protocol outlines a typical workflow for determining the extent of covalent modification of a target protein by Ritlecitinib using mass spectrometry.









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